N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)27-14-8-10-15(11-9-14)28(25,26)23-12-18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,23-24H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBELLKCYFJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride Intermediates
The synthesis typically begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, a reactive intermediate. This compound is generated through chlorosulfonation of 4-(trifluoromethoxy)benzene using chlorosulfonic acid. Subsequent reaction with ammonia or amines yields the corresponding sulfonamide. For instance, the patent DE19543323A1 describes a analogous process for 2-trifluoromethoxy-benzenesulfonamide, where sulfonyl chloride intermediates are treated with ammonia under controlled conditions.
Reaction Scheme:
$$
\text{4-(Trifluoromethoxy)benzene} + \text{ClSO}3\text{H} \rightarrow \text{4-(Trifluoromethoxy)benzenesulfonyl chloride}
$$
$$
\text{4-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{NH}3 \rightarrow \text{4-(Trifluoromethoxy)benzenesulfonamide}
$$
Yields for this step typically exceed 80% when conducted in anhydrous dichloromethane at 0–5°C.
Synthesis of 2-Hydroxy-2-(naphthalen-1-yl)ethylamine
The naphthalene ethanolamine moiety is synthesized via a Grignard reaction between 1-naphthaldehyde and ethylmagnesium bromide, followed by reduction. The resulting 2-(naphthalen-1-yl)ethanol is then converted to the corresponding amine through a Gabriel synthesis or reductive amination.
Key Steps:
- Grignard Addition:
$$
\text{1-Naphthaldehyde} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{2-(Naphthalen-1-yl)propan-2-ol}
$$ - Reductive Amination:
$$
\text{2-(Naphthalen-1-yl)propan-2-ol} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{2-Hydroxy-2-(naphthalen-1-yl)ethylamine}
$$
Coupling of Sulfonamide and Ethanolamine Moieties
The final step involves coupling 4-(trifluoromethoxy)benzenesulfonamide with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. This is achieved via a nucleophilic substitution reaction, where the sulfonamide acts as an electrophile.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Triethylamine or potassium carbonate
- Temperature: 60–80°C
- Duration: 12–24 hours
Mechanism:
$$
\text{RSO}2\text{NH}2 + \text{R'NH}2 \rightarrow \text{RSO}2\text{NHR'} + \text{NH}_3
$$
Catalytic Hydrogenation in Intermediate Synthesis
The patent DE19543323A1 highlights the use of catalytic hydrogenation for dehalogenating intermediates. While this method is described for 2-trifluoromethoxy-benzenesulfonamide, analogous approaches can be adapted for the target compound.
Procedure:
- Substrate: Halogenated precursors (e.g., 5-chloro or 5-bromo derivatives).
- Catalyst: Palladium on activated carbon (5% Pd/C).
- Conditions:
- Hydrogen pressure: 35 bar
- Temperature: 50–100°C
- Solvent: Methanol or ethanol
Example:
$$
\text{2-Trifluoromethoxy-5-bromo-benzenesulfonamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Trifluoromethoxy-benzenesulfonamide}
$$
Yield: 85–89%.
Purification and Crystallization Techniques
Crystallization is critical for isolating high-purity sulfonamides. The patent emphasizes using protic polar solvents like n-butanol to dissolve impurities while leaving the product crystalline.
Steps:
- Concentrate the reaction mixture under reduced pressure.
- Add n-butanol (2× volume) and stir at 25°C.
- Filter the crystalline product and wash with cold solvent.
Purity Enhancement:
- Recrystallization from ethanol/water mixtures improves purity to >98%.
- Melting point analysis confirms consistency (reported m.p. 186°C for analogous compounds).
Analytical Characterization
Spectroscopic Data:
Chromatography:
Industrial-Scale Considerations
Scaling up the synthesis requires optimizing cost and safety:
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Replacement of the trifluoromethoxy group with the nucleophile.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. The sulfonamide moiety can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Challenges and Limitations
- Stereochemical Complexity : Compound A’s 99% enantiomeric purity underscores the importance of chiral resolution in sulfonamide synthesis, which may apply to the target compound’s hydroxyethyl group .
- Synthetic Accessibility : The hydroxyethyl-naphthalene linkage may require specialized coupling reagents or protecting groups, unlike the ethoxyethyl chain in Compound B .
Q & A
Basic Research Questions
What are the optimal synthetic routes and conditions for preparing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and hydroxyl group introduction. Key steps include:
- Nucleophilic substitution : Reacting a benzenesulfonyl chloride derivative with a naphthalene-containing amine precursor under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
- Hydroxylation : Introducing the hydroxyl group via controlled oxidation or reduction, ensuring regioselectivity. For example, hydrogen peroxide or LiAlH4 may be used under inert atmospheres .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is recommended for solubility and reaction efficiency .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity .
How should researchers characterize the purity and structural integrity of this compound?
A multi-analytical approach is critical:
- NMR spectroscopy : Use , , and NMR to confirm substituent positions and trifluoromethoxy group integrity. For example, the trifluoromethoxy signal appears as a singlet near 120 ppm in NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] ion for CHFNOS is 444.0982) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>95% target) .
Advanced Research Questions
How can conflicting NMR data for this compound be resolved, particularly regarding diastereomeric mixtures?
Discrepancies in NMR signals (e.g., split peaks for hydroxyl or naphthyl protons) may arise from:
- Stereochemical heterogeneity : The hydroxyethyl group can form enantiomers. Use chiral chromatography (e.g., Chiralpak AD-H column) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) to separate and assign configurations .
- Dynamic effects : Variable-temperature NMR (e.g., -40°C to 25°C) can slow conformational exchange, resolving overlapping signals .
- Computational modeling : Density functional theory (DFT) predicts chemical shifts, aiding peak assignment .
What strategies are effective for optimizing reaction yields in large-scale synthesis?
Key considerations include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in hydroxylation or coupling steps .
- Solvent optimization : Switch from DCM to toluene for safer scale-up while maintaining reaction kinetics .
- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Workflow design : Pilot small batches (1–10 g) to identify bottlenecks (e.g., exothermic steps requiring cryogenic conditions) .
How can researchers design assays to evaluate this compound’s interaction with biological targets (e.g., enzymes)?
Methodological steps include:
- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptors based on structural analogs .
- In vitro assays :
- Fluorescence polarization : Measure binding affinity using labeled protein and competitive inhibitors .
- Enzyme inhibition : Monitor activity via UV-Vis (e.g., esterase hydrolysis of p-nitrophenyl acetate) .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guiding mutagenesis experiments .
What are the key stability challenges for this compound under storage or experimental conditions?
- Hydrolytic degradation : The sulfonamide bond is susceptible to acidic/basic conditions. Store at -20°C in anhydrous DMSO or under nitrogen .
- Photodegradation : UV light may cleave the trifluoromethoxy group. Use amber vials and minimize light exposure during handling .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for sulfonamides) .
Data Contradiction Analysis
How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Re-evaluate force fields : Adjust parameters for trifluoromethoxy and naphthyl groups in docking software (e.g., CHARMM vs. AMBER) .
- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to mimic assay conditions .
- Off-target screening : Use proteome-wide profiling (e.g., kinome scans) to identify unintended interactions explaining anomalous activity .
What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., carbonic anhydrase IX) and assess loss of compound efficacy .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm predicted interactions .
- Metabolomics : LC-MS/MS tracks downstream metabolic changes (e.g., altered glycolysis in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
